![molecular formula C7H13NS B2435423 Rel-(3aR,6aS)-3a-methylhexahydro-1H-thieno[3,4-c]pyrrole CAS No. 2137709-37-4](/img/structure/B2435423.png)
Rel-(3aR,6aS)-3a-methylhexahydro-1H-thieno[3,4-c]pyrrole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The description of a compound typically includes its IUPAC name, molecular formula, and structure. It may also include information about the class of compounds it belongs to and its key characteristics .
Synthesis Analysis
Synthesis analysis involves a detailed study of the methods used to synthesize the compound. This can include the types of reactions used, the reagents and conditions required, and the yield of the product .Molecular Structure Analysis
Molecular structure analysis involves studying the arrangement of atoms in the compound and the bonds between them. This can be determined using techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This can include its reactivity with other compounds, the conditions required for these reactions, and the products formed .Physical And Chemical Properties Analysis
This involves studying properties such as the compound’s melting point, boiling point, solubility, and stability. It can also include studying its spectroscopic properties, such as its UV/Vis, IR, and NMR spectra .Applications De Recherche Scientifique
Stereochemistry and Spectroscopic Analysis
Research has explored the stereochemistry and 1H NMR parameters of derivatives related to Rel-(3aR,6aS)-3a-methylhexahydro-1H-thieno[3,4-c]pyrrole. A study by Crabb and Rouse (1983) examined the stereochemistry of derivatives of this compound, providing insights into their molecular structure and properties (Crabb & Rouse, 1983).
Application in Drug Discovery
The compound has been proposed as a scaffold for constructing compound libraries in drug discovery. Yarmolchuk et al. (2011) developed practical syntheses of derivatives of this bicyclic scaffold, demonstrating its potential in creating libraries of 3D-shaped molecules for new drug searches (Yarmolchuk et al., 2011).
Biological Activity Study
Blair et al. (1999) investigated the biological activity of thienopyrroles as potential bioisosteres, providing valuable information on the biological properties of compounds structurally related to Rel-(3aR,6aS)-3a-methylhexahydro-1H-thieno[3,4-c]pyrrole (Blair et al., 1999).
Crystal Structure Analysis
Quiroga et al. (2013) examined the crystal structure of derivatives of the compound, contributing to a deeper understanding of its molecular configuration (Quiroga et al., 2013).
Synthesis and Characterization
Several studies have focused on the synthesis and characterization of derivatives of Rel-(3aR,6aS)-3a-methylhexahydro-1H-thieno[3,4-c]pyrrole. Gad-Elkareem et al. (2006) explored its use in the synthesis of various heterocyclic compounds (Gad-Elkareem et al., 2006), while Gege (2015) discussed its application in developing RORγt modulators for inflammatory and autoimmune disorders (Gege, 2015).
Mécanisme D'action
Target of Action
The primary targets of Rel-(3aR,6aS)-3a-methylhexahydro-1H-thieno[3,4-c]pyrrole are the proteasome subunits . These include both alpha and beta types, which play a crucial role in protein degradation within cells .
Mode of Action
The compound interacts with its targets, the proteasome subunits, by binding to them . .
Biochemical Pathways
Given its targets, it can be inferred that it may influence theubiquitin-proteasome pathway , which is responsible for protein degradation in cells .
Result of Action
Given its targets, it can be inferred that it may influence protein degradation within cells .
Safety and Hazards
Propriétés
IUPAC Name |
(3aR,6aS)-3a-methyl-1,3,4,5,6,6a-hexahydrothieno[3,4-c]pyrrole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NS/c1-7-4-8-2-6(7)3-9-5-7/h6,8H,2-5H2,1H3/t6-,7+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTDCWFBQLUDLGR-NKWVEPMBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CNCC1CSC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CNC[C@H]1CSC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.